molecular formula C6H10N2O3S B2391623 4-Cyanooxane-3-sulfonamide CAS No. 2172601-57-7

4-Cyanooxane-3-sulfonamide

Cat. No.: B2391623
CAS No.: 2172601-57-7
M. Wt: 190.22
InChI Key: FFWRSPZYXLVXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyanooxane-3-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to an oxane ring with a cyano substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanooxane-3-sulfonamide typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors such as diols or epoxides.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Sulfonamide Formation: The sulfonamide group is introduced through the reaction of the oxane derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyanooxane-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Primary amines.

    Substitution: Substituted oxane derivatives.

Scientific Research Applications

4-Cyanooxane-3-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Cyanooxane-3-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes such as dihydropteroate synthetase.

    Pathways: The compound can interfere with folic acid synthesis pathways, which are crucial for DNA replication and cell division.

Comparison with Similar Compounds

4-Cyanooxane-3-sulfonamide can be compared with other sulfonamide derivatives:

    Sulfamethazine: Used in veterinary medicine for its antibacterial properties.

    Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.

    Sulfonimidates: Sulfur(VI) compounds with applications in drug design and materials science.

Uniqueness

This compound is unique due to its specific structural features, such as the oxane ring and cyano group, which confer distinct chemical reactivity and biological activity compared to other sulfonamide derivatives.

Properties

IUPAC Name

4-cyanooxane-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3S/c7-3-5-1-2-11-4-6(5)12(8,9)10/h5-6H,1-2,4H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWRSPZYXLVXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1C#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.